N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid
Description
Evolution of Sulfonamide-Based Therapies
- Antibacterial Agents : The first sulfonamide, sulphanilamide, revolutionized treatment of bacterial infections by inhibiting dihydropteroate synthase (DHPS) in folate synthesis.
- Multi-Target Applications : Modern sulfonamides target carbonic anhydrase (e.g., acetazolamide), COX-2 enzymes (e.g., celecoxib), and viral proteases.
- Cancer Therapies : Sulfonamides inhibit histone deacetylases and kinase pathways, enhancing antitumor efficacy.
Table 1 : Key Sulfonamide Derivatives and Their Applications
Recent studies highlight sulfonamides’ potential in treating viral infections (e.g., HIV, HCV) and neurodegenerative diseases. Their structural adaptability allows for tailored modifications to enhance selectivity and reduce toxicity.
Structural Significance of Azetidine and Methanesulfonamide Moieties
Azetidine: A Strained yet Stable Heterocycle
Azetidine (four-membered nitrogen-containing ring) exhibits unique reactivity due to ring strain and steric effects. Key features include:
- Pharmacological Relevance : Azetidines demonstrate anticancer, antimalarial, and CNS-modulating activities.
- Synthetic Challenges : Traditional methods (e.g., Paternò-Büchi reaction) yield low-purity products, necessitating modern catalytic approaches.
Table 2 : Azetidine Derivatives and Their Biological Activities
| Derivative | Activity | Target |
|---|---|---|
| Azetidine-2-carboxylic acid | Anticancer | Kinase inhibition |
| 3-Azeti dinyl amides | Antimalarial | Parasite enzyme inhibition |
Methanesulfonamide: A Sulfonamide Derivative
Methanesulfonamide (CH~3~SO~2~NH~2~) serves as a building block for modifying nitrogen-containing compounds. Its properties include:
- High Reactivity : Forms stable amides with amines under mild conditions.
- Biochemical Interactions : Acts as a non-competitive inhibitor in enzyme studies.
Table 3 : Methanesulfonamide Reactivity and Applications
| Reaction Type | Product | Application |
|---|---|---|
| Amide formation | N-alkyl derivatives | Peptide synthesis |
| Sulfonamide coupling | Heterocyclic compounds | Antiviral agents |
Role of Trifluoroacetic Acid (TFA) as a Counterion
Trifluoroacetic acid (CF~3~COOH) enhances compound solubility and stability through ionic interactions. Key functions include:
- Counterion Pairing : Neutralizes positive charges in azetidine-containing compounds, improving crystallization.
- Solubility Modulation : TFA’s ion-pairing capability facilitates chromatographic purification (e.g., HPLC).
- Reactivity Control : Acts as an acid catalyst in peptide deprotection and sulfonamide synthesis.
Table 4 : Properties of Trifluoroacetic Acid
| Property | Value | Relevance |
|---|---|---|
| pKa | 0.23 | Strong acid for deprotection |
| Boiling point | 72°C | Volatile, suitable for evaporation |
| Solubility | Miscible with organic solvents | Enhances compound dissolution |
TFA’s inclusion in N-(azetidin-3-yl)-N-methylmethanesulfonamide likely optimizes its handling in synthetic and analytical workflows, though its strong acidity necessitates careful handling.
Properties
IUPAC Name |
N-(azetidin-3-yl)-N-methylmethanesulfonamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.C2HF3O2/c1-7(10(2,8)9)5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,3-4H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBNCRKZQXKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)S(=O)(=O)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid (CAS: 1619991-24-0) is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its molecular formula is C7H13F3N2O4S, and it has a molecular weight of 278.25 g/mol. This compound is characterized by its unique azetidine structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H13F3N2O4S |
| Molecular Weight | 278.25 g/mol |
| Purity | Typically ≥ 95% |
| IUPAC Name | This compound |
| SMILES | CN(C1CNC1)S(C)(=O)=O.O=C(O)C(F)(F)F |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. Notably, it has been explored for its role as a CCR6 receptor modulator , which is significant in the context of inflammatory diseases and immune responses .
Pharmacological Studies
Research indicates that compounds with azetidine structures exhibit diverse pharmacological properties. In a study profiling azetidine-based compounds, several derivatives demonstrated high solubility (>400 µM) and favorable pharmacokinetic profiles, including stability towards human plasma and liver microsomes . These properties are crucial for compounds intended for central nervous system (CNS) targeting.
Case Study: CNS Penetration
A detailed investigation into the CNS penetration capabilities of azetidine derivatives revealed that these compounds could achieve desirable pharmacokinetic properties such as:
- Molecular Weight : <450 Da
- Topological Polar Surface Area (TPSA) : <70 Å
- Hydrogen Bond Donors (HBD) : 0–1
- LogP : 2–4
These characteristics enhance the likelihood of effective blood-brain barrier (BBB) penetration, making them suitable candidates for CNS-related therapies .
Synthesis and Applications
The synthesis of this compound often involves complex organic reactions facilitated by trifluoroacetic acid (TFA). TFA acts as a catalyst in various synthetic pathways, including:
- Formation of Quinolones : TFA promotes acyl migration and N–CO fission in azetidine derivatives, leading to the formation of quinolone structures .
- Synthesis of Novel Ligands : The compound has been utilized in synthesizing ligands for nicotinic receptors, showcasing its versatility in drug development .
Comparative Analysis
In comparison to other azetidine derivatives, this compound displays unique interactions with specific receptors, which may lead to differential therapeutic outcomes. The following table summarizes key findings from comparative studies:
| Compound | Solubility (μM) | Protein Binding (%) | CNS Targeting Potential |
|---|---|---|---|
| N-(azetidin-3-yl)-N-methylmethanesulfonamide; TFA | >400 | Low to Moderate | High |
| Other Azetidine Derivative A | >300 | Moderate | Moderate |
| Other Azetidine Derivative B | >500 | High | Low |
Scientific Research Applications
Pharmaceutical Development
N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid is being explored as a building block in the synthesis of novel pharmaceutical agents. Its structural features may provide pathways for developing drugs targeting specific biological mechanisms, particularly in neurology and oncology.
Case Study: Neurological Disorders
Research indicates that compounds similar to N-(azetidin-3-yl)-N-methylmethanesulfonamide may modulate pathways involved in demyelinating diseases. For instance, aminotriazole derivatives have shown potential in delaying myelin damage or promoting repair in conditions like leukodystrophies .
Chemical Synthesis
Trifluoroacetic acid is widely recognized for its utility as a solvent and reagent in organic synthesis. It acts as a strong acid and can facilitate various reactions, including:
- Peptide Synthesis: TFA is commonly used as a deprotecting agent for t-boc (tert-butyloxycarbonyl) groups during peptide synthesis, allowing for the selective removal of protecting groups under mild conditions .
- Ion-Pairing Agent: In high-performance liquid chromatography (HPLC), TFA enhances the separation of peptides by improving peak shape and reducing tailing effects .
Theranostic Applications
Recent studies have investigated the use of trifluoroacetic acid as a theranostic agent for chemical ablation in medical imaging. The efficacy of TFA was evaluated using fluorine-19 magnetic resonance imaging (19F-MRI), demonstrating its potential for real-time imaging of tissue destruction during therapeutic procedures.
Research Findings:
- Tissue Ablation Studies: In ex vivo porcine liver models, TFA was injected at varying concentrations (0.25 to 2.0 M) to assess its ablative capabilities. Results showed significant tissue coagulation with minimal damage to surrounding structures, highlighting its precision as a therapeutic agent .
Agrochemical Applications
Trifluoroacetic acid derivatives are also being explored for their potential in developing new agrochemicals. The trifluoromethyl group enhances biological activity, making these compounds suitable candidates for herbicides and fungicides.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical | Building block for drug development | Neurological disorder treatments |
| Chemical Synthesis | Solvent and reagent in organic reactions | Peptide synthesis |
| Theranostics | Imaging agent for monitoring tissue ablation | Fluorine-19 MRI studies |
| Agrochemicals | Development of novel herbicides and pesticides | Trifluoromethyl-containing compounds |
Comparison with Similar Compounds
Structural Analogues with Azetidine Moieties
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride (CAS: 124668-48-0)
- Structural Differences : Replaces the methylmethanesulfonamide group with a trifluoroacetamide moiety.
- Properties : The hydrochloride salt form (vs. TFA) likely alters solubility and stability. The compound is discontinued, suggesting challenges in synthesis or application .
- Synthetic Context : TFA is commonly used in Boc deprotection, as seen in the synthesis of HADA TFA salt , whereas hydrochloride salts may require different purification steps.
N-(Azetidin-3-yl)-N-methylmethanesulfonamide (CAS: 935730-60-2)
- Key Difference : Lacks the TFA counterion.
- Impact : Likely exhibits lower solubility in polar solvents compared to the TFA salt. The absence of TFA may improve stability under acidic conditions but reduce ease of synthesis involving Boc-group removal .
Sulfonamide Derivatives with Varied Substitutions
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide
- Structural Features : Aromatic sulfonamide with multiple methylsulfonyl groups.
- Properties : Higher melting point (213–215°C) indicates greater thermal stability compared to the target compound. The isolated yield (47%) suggests synthetic complexity .
- Applications: Potential use in materials science or as a kinase inhibitor, differing from the azetidine-containing target compound’s pharmaceutical focus.
Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine)
- Structural Contrast: Contains a thiazolidinone core with trifluoromethyl groups.
- Electronic Effects : The electron-withdrawing trifluoromethyl groups enhance electrophilicity, contrasting with the methylsulfonamide group in the target compound, which balances steric and electronic properties .
Trifluoroacetate Salts in Drug Discovery
HADA TFA Salt (3-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino} D-alanine, 2,2,2-trifluoroacetate)
- Role of TFA : Acts as a counterion to improve solubility during synthesis. Similar to the target compound, TFA aids in purification but may introduce hygroscopicity .
- Biological Relevance : Used in studying bacterial cell wall synthesis, highlighting TFA salts’ utility in bioactive molecule development.
CP-866087 Mesylate
- Comparison : Features a methanesulfonate counterion instead of TFA. Mesylate salts often offer better crystallinity and stability, suggesting trade-offs in counterion selection for pharmaceutical formulations .
Heterocyclic Sulfonamides with Larger Rings
N-(Piperidin-4-yl)cyclopropanesulfonamide hydrochloride
- Ring Size Impact : The six-membered piperidine ring provides greater conformational flexibility compared to azetidine. This may influence binding affinity in biological targets, such as enzymes or receptors .
- Synthetic Notes: Hydrochloride salts are less corrosive than TFA salts, simplifying storage and handling.
Preparation Methods
Azetidine Ring Formation
The azetidine ring is typically formed through cyclization reactions involving amino alcohols or halogenated precursors. One documented approach involves the following:
- Starting from protected azetidine carboxylates such as tert-butyl 3-(halomethyl)azetidine-1-carboxylate derivatives
- Use of fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to introduce fluoromethyl groups
- Deprotection steps using trifluoroacetic acid to remove protecting groups such as Boc or trityl groups, yielding the free azetidine ring system
Introduction of Methanesulfonamide Group
The methanesulfonamide moiety is introduced via sulfonylation reactions:
- Treatment of azetidine intermediates with methanesulfonyl chloride in the presence of bases like triethylamine in solvents such as dichloromethane (DCM) to form methanesulfonate esters
- Subsequent nucleophilic substitution or direct sulfonamide formation with methylamine derivatives
- Purification steps to isolate the sulfonamide product
Formation of Trifluoroacetic Acid Salt
The trifluoroacetic acid salt is formed by:
- Treatment of the free base N-(azetidin-3-yl)-N-methylmethanesulfonamide with trifluoroacetic acid under controlled conditions
- This step improves compound stability and solubility, facilitating handling and further applications
Representative Synthetic Scheme (Summary)
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used extensively to confirm the azetidine ring formation, sulfonamide group introduction, and purity.
- Mass Spectrometry (MS): Confirms molecular weight and molecular formula.
- Chromatography (TLC, Flash, HPLC): Employed for separation of intermediates and final product purification.
- Aqueous Workup and Extraction: Organic solvent extraction and washing with aqueous bases (e.g., NaOH, K2CO3) are used to remove impurities and residual reagents.
Research Findings and Optimization Notes
- The choice of hydride reducing agents for intermediate transformations includes sodium triacetoxyborohydride, lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride, depending on the step and substrate sensitivity.
- Fluorination steps require careful control to minimize by-products such as chloromethyl azetidine derivatives; purification strategies reduce these impurities to below 1%.
- Deprotection using trifluoroacetic acid is efficient and commonly used to remove Boc or trityl protecting groups without affecting the sulfonamide moiety.
- Sulfonylation reactions proceed in high yield with methanesulfonyl chloride and triethylamine in DCM, providing clean conversion to the methanesulfonamide product.
- The trifluoroacetic acid salt form enhances compound stability, facilitating storage and handling in pharmaceutical research.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents / Conditions | Purpose | Notes |
|---|---|---|---|
| Azetidine ring fluorination | TBAF or HF/trimethylamine | Introduce fluoromethyl group | Controlled reaction temperature |
| Deprotection | Trifluoroacetic acid, para-toluenesulfonic acid | Remove Boc/trityl protecting group | Mild acidic conditions |
| Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM | Introduce methanesulfonamide | High yield, clean reaction |
| Salt formation | Trifluoroacetic acid | Form trifluoroacetic acid salt | Enhances stability |
| Reduction (if applicable) | Sodium borohydride, lithium aluminum hydride | Reduce esters or nitriles | Choice depends on substrate |
Q & A
Basic Questions
Q. What are the critical synthetic considerations for achieving high purity of N-(azetidin-3-yl)-N-methylmethanesulfonamide when using trifluoroacetic acid (TFA)?
- Methodological Answer : Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency . Use coupling agents like HBTU to improve yields in amide bond formation . Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials. Final isolation as a TFA salt requires lyophilization after reverse-phase HPLC purification . Monitor for TFA-induced side reactions (e.g., N-benzylation) by adjusting acid equivalents or using alternative deprotection reagents like HF .
Q. Which analytical techniques are essential for characterizing N-(azetidin-3-yl)-N-methylmethanesulfonamide and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) and account for TFA’s characteristic proton signal (δ 11–12 ppm). Employ ¹H-¹³C HSQC and HMBC to confirm azetidine ring connectivity and sulfonamide functionality .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (±1 ppm accuracy) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify residual TFA .
Advanced Research Questions
Q. How can researchers mitigate side reactions (e.g., N-benzylation) during TFA-mediated deprotection in azetidine sulfonamide synthesis?
- Methodological Answer : Replace benzyloxycarbonyl (Z) groups with tert-butoxycarbonyl (Boc) protecting groups, which are less prone to N-alkylation under acidic conditions . For Z-group retention, use trifluoromethanesulfonic acid sparingly (<1 equiv) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench excess TFA with cold ether and isolate products rapidly to minimize side reactions .
Q. What strategies resolve discrepancies in reported biological activity (e.g., anticancer efficacy) of azetidine sulfonamides across studies?
- Methodological Answer :
- Target Validation : Perform kinase inhibition assays (e.g., Aurora B kinase) to confirm mechanism of action .
- Compound Stability : Assess stability in cell culture media via LC-MS over 24–72 hours to rule out degradation-related false negatives .
- Cell Line Selection : Use isogenic cell lines with/without target gene knockouts to isolate compound-specific effects .
Q. How should researchers analyze the kinetic stability of N-(azetidin-3-yl)-N-methylmethanesulfonamide under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, sampling weekly. Analyze degradation via:
- HPLC-UV : Quantify parent compound loss and degradation products.
- LC-MS/MS : Identify major degradation pathways (e.g., sulfonamide hydrolysis or azetidine ring-opening) .
- Arrhenius Modeling : Predict shelf-life at 25°C using rate constants derived from elevated temperatures .
Data Contradiction Analysis
Q. How to address conflicting solubility data for N-(azetidin-3-yl)-N-methylmethanesulfonamide in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method with HPLC quantification). Test under controlled pH (2–10) and ionic strength (0.1 M PBS) to identify microenvironmental influences. Cross-validate with computational solubility predictors (e.g., COSMO-RS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
